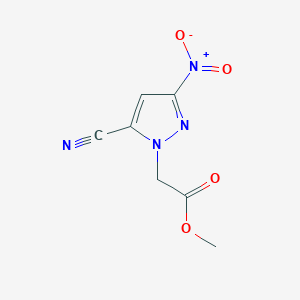
Methyl (5-cyano-3-nitro-1H-pyrazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (5-cyano-3-nitro-1H-pyrazol-1-yl)acetate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a cyano group at position 5, a nitro group at position 3, and a methyl ester group attached to the pyrazole ring via an acetyl linkage. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-cyano-3-nitro-1H-pyrazol-1-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted hydrazine with an α,β-unsaturated ester, followed by nitration and cyanation steps. The reaction conditions often include the use of solvents like ethanol or dichloromethane and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl (5-cyano-3-nitro-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be converted to an amine or other functional groups.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Hydrolysis can be carried out using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include amino derivatives, carboxylic acids, and various substituted pyrazoles. These products can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Methyl (5-cyano-3-nitro-1H-pyrazol-1-yl)acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of Methyl (5-cyano-3-nitro-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and cyano groups can participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of the target molecules. These interactions can lead to the inhibition or activation of biological pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- Methyl (5-cyano-3-amino-1H-pyrazol-1-yl)acetate
- Methyl (5-cyano-3-methyl-1H-pyrazol-1-yl)acetate
- Methyl (5-cyano-3-phenyl-1H-pyrazol-1-yl)acetate
Uniqueness
Methyl (5-cyano-3-nitro-1H-pyrazol-1-yl)acetate is unique due to the presence of both nitro and cyano groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H6N4O4 |
|---|---|
Molecular Weight |
210.15 g/mol |
IUPAC Name |
methyl 2-(5-cyano-3-nitropyrazol-1-yl)acetate |
InChI |
InChI=1S/C7H6N4O4/c1-15-7(12)4-10-5(3-8)2-6(9-10)11(13)14/h2H,4H2,1H3 |
InChI Key |
IQTCPJQLMVPSTD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C(=CC(=N1)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















